molecular formula C23H17BrN2OS B12025661 3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B12025661
M. Wt: 449.4 g/mol
InChI Key: CZKJQWBFXHPBHO-RMKNXTFCSA-N
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Description

3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction, where the thiol group reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the phenyl groups, potentially leading to hydrogenated derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and quinazolinone functionalities.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylquinazolinone: Shares the quinazolinone core but lacks the sulfanyl group.

    Phenylprop-2-en-1-ylquinazolinone: Similar structure but without the bromine atom.

    Sulfanylquinazolinone: Contains the sulfanyl group but lacks the 4-bromophenyl and phenylprop-2-en-1-yl groups.

Uniqueness

3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is unique due to the combination of the 4-bromophenyl, sulfanyl, and quinazolinone functionalities. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17BrN2OS

Molecular Weight

449.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C23H17BrN2OS/c24-18-12-14-19(15-13-18)26-22(27)20-10-4-5-11-21(20)25-23(26)28-16-6-9-17-7-2-1-3-8-17/h1-15H,16H2/b9-6+

InChI Key

CZKJQWBFXHPBHO-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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